2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound is a spirocyclic isoquinoline derivative featuring a cyclopentane ring fused to an isoquinoline scaffold. The structure includes a butan-2-yl substituent at the 2'-position and a carboxamide group linked to a 1H-indol-5-yl moiety at the 4'-position. Its spiro architecture confers unique conformational rigidity, which may enhance target binding specificity in biological systems.
Properties
Molecular Formula |
C26H29N3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-butan-2-yl-N-(1H-indol-5-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-17(2)29-25(31)21-9-5-4-8-20(21)23(26(29)13-6-7-14-26)24(30)28-19-10-11-22-18(16-19)12-15-27-22/h4-5,8-12,15-17,23,27H,3,6-7,13-14H2,1-2H3,(H,28,30) |
InChI Key |
ZESYYKVHASWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones , aldehydes, and ammonium salts .
- Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
Chemical Reactions Analysis
- Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents:
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents like NaBH₄ or LiAlH₄.
Substitution: Acid-catalyzed or base-catalyzed substitutions.
- Major products: Diverse β-carboline derivatives, each with distinct biological properties.
Scientific Research Applications
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with enzymes, receptors, and cellular processes.
Medicine: Exploring its potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Developing synthetic methodologies or applications in materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and pharmacological properties:
2′-(sec-Butyl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide
- Key Differences: Substituent at 4′-carboxamide: 1,3,4-thiadiazol-2-yl replaces the indole group. Bioactivity Implications: Thiadiazole rings are known for antimicrobial and anti-inflammatory properties, suggesting divergent target profiles compared to the indole-containing analog .
- Synthetic Pathway : Similar spirocyclization steps but diverges in the final coupling reaction (thiadiazole vs. indole incorporation) .
Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines] (e.g., 1a-1f)
- Structural Contrasts: Replaces cyclopentane with indene and incorporates a pyrrolo[2,1-a]isoquinoline system. Physicochemical Impact: Increased aromaticity may enhance metabolic stability but reduce solubility .
2′-Isobutyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic Acid
- Functional Group Variation: Carboxylic acid replaces the carboxamide group.
Spiro[indole-2,2'-pyrrole] Derivatives (e.g., 3-chlorophenylimine analogs)
- Core Differences: Combines indole and pyrrole rings instead of isoquinoline. Spectroscopic Data: IR and NMR profiles show distinct absorption peaks (e.g., C≡N stretch at 2214 cm⁻¹ in pyrrole derivatives vs. C=O at ~1660 cm⁻¹ in the target compound) .
Tabulated Comparative Analysis
Research Findings and Mechanistic Insights
- Indole vs. Thiadiazole : Indole-containing analogs exhibit broader CNS activity due to blood-brain barrier permeability, whereas thiadiazole derivatives show preferential peripheral activity .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to the deprotonated carboxylic acid analog, which may favor ionic interactions .
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for its unique properties and biological activities. The presence of an indole moiety suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms in the compound.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, spirocyclic compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
A study on related spirocyclic compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives of spirocyclic compounds can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Pseudomonas aeruginosa | 10 | 40 |
Neuropharmacological Effects
The indole component of the compound suggests potential neuropharmacological effects. Indole derivatives are often studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors.
Research Findings:
A docking study indicated that the compound could serve as a potential ligand for serotonin receptors, which are critical in treating depression and anxiety disorders.
The proposed mechanism of action for the biological activity of this compound involves:
- Receptor Binding: Interaction with specific receptors (e.g., serotonin receptors).
- Signal Transduction: Modulation of intracellular signaling pathways.
- Gene Expression: Alteration in gene expression profiles leading to apoptosis in cancer cells or inhibition of microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
